5-Bromo-2,3-dimethylthiophene

Catalog No.
S3532842
CAS No.
172319-78-7
M.F
C6H7BrS
M. Wt
191.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,3-dimethylthiophene

CAS Number

172319-78-7

Product Name

5-Bromo-2,3-dimethylthiophene

IUPAC Name

5-bromo-2,3-dimethylthiophene

Molecular Formula

C6H7BrS

Molecular Weight

191.09 g/mol

InChI

InChI=1S/C6H7BrS/c1-4-3-6(7)8-5(4)2/h3H,1-2H3

InChI Key

CRKLUJWBTPVWHI-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1)Br)C

Canonical SMILES

CC1=C(SC(=C1)Br)C

5-Bromo-2,3-dimethylthiophene is an organic compound with the molecular formula C6_6H7_7BrS. It features a thiophene ring substituted with bromine and two methyl groups at the 2 and 3 positions. This compound is notable for its unique electronic properties due to the presence of the bromine atom, which can influence reactivity and stability. The thiophene ring contributes to its aromatic character, making it a valuable building block in various organic synthesis applications.

Due to the lack of specific data, it's important to handle 5-bromo-2,3-dimethylthiophene with caution assuming similar properties to other bromothiophenes. Potential hazards include:

  • Skin and eye irritation: Organic bromides can cause irritation upon contact.
  • Respiratory irritation: Inhalation may irritate the respiratory tract.
  • Environmental hazard: Organic compounds with halogens can be harmful to aquatic life.

Chemical Properties

-Bromo-2,3-dimethylthiophene is an organic compound belonging to the class of heterocyclic compounds known as thiophenes. These molecules contain a five-membered ring structure with sulfur and carbon atoms.

  • Chemical formula: C6H7BrS Source: PubChem: )
  • CAS number: 172319-78-7 Source: PubChem: )

Potential Applications in Research

Research around 5-Bromo-2,3-dimethylthiophene explores its potential applications in various scientific fields. Here are some examples:

  • Organic synthesis

    Due to its structure and functional groups, 5-Bromo-2,3-dimethylthiophene can potentially serve as a building block in the synthesis of more complex molecules. This can be relevant in the development of new materials or pharmaceuticals Source: Chemical Book: .

  • Material science

    Thiophene derivatives like 5-Bromo-2,3-dimethylthiophene possess interesting electrical and optical properties. Research explores their potential use in the development of organic electronic materials such as field-effect transistors or organic light-emitting diodes (OLEDs) Source: ScienceDirect: .

  • Electrophilic Substitution: The bromine atom can be replaced by other electrophiles, allowing for the introduction of various functional groups.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attacks at the carbon atoms adjacent to the bromine, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds .

Research indicates that compounds related to thiophenes exhibit various biological activities, including:

  • Antioxidant Properties: Thiophene derivatives have been studied for their potential as antioxidants, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Activity: Some studies suggest that 5-bromo derivatives may possess antimicrobial properties, making them candidates for further pharmacological investigation .
  • Anti-cancer Potential: The structural characteristics of thiophenes allow them to interact with biological targets involved in cancer progression, indicating potential therapeutic applications .

Several methods exist for synthesizing 5-bromo-2,3-dimethylthiophene:

  • Bromination of 2,3-Dimethylthiophene: This method typically involves treating 2,3-dimethylthiophene with brominating agents such as N-bromosuccinimide in a suitable solvent like dichloromethane .
    python
    # Example Reactionreactants = "2,3-Dimethylthiophene + N-bromosuccinimide"conditions = "Dichloromethane solvent"product = "5-Bromo-2,3-dimethylthiophene"
  • Electrophilic Aromatic Substitution: This can also be performed using various electrophiles under specific conditions to introduce the bromine atom onto the thiophene ring.

5-Bromo-2,3-dimethylthiophene has several applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its electronic properties make it suitable for applications in organic electronics and photovoltaic devices.
  • Pharmaceutical Development: Due to its biological activity, it is being explored as a potential lead compound in drug discovery .

Several compounds share structural similarities with 5-bromo-2,3-dimethylthiophene. Here are a few notable examples:

Compound NameStructure FeaturesUnique Characteristics
2,3-DimethylthiopheneNo halogen substitutionMore reactive due to lack of bromine
5-Chloro-2,3-dimethylthiopheneChlorine instead of bromineDifferent electronic properties and reactivity
3-Bromo-2-methylthiopheneBromination at a different siteAltered reactivity patterns due to position
5-Bromo-3-methylthiopheneMethyl substitution at position 3Variation in physical properties compared to 5-bromo version

The uniqueness of 5-bromo-2,3-dimethylthiophene lies in its specific substitution pattern and the presence of bromine, which influences both its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

3.4

Dates

Modify: 2024-04-14

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